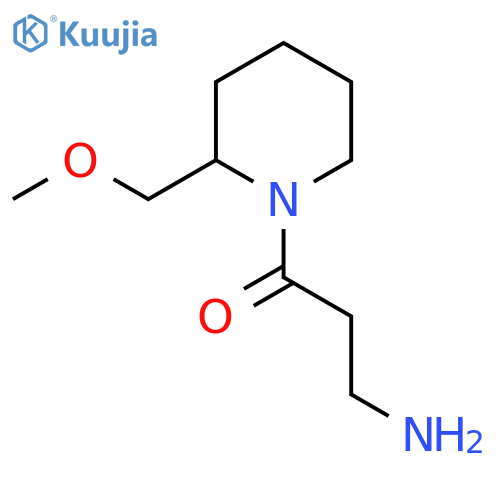

Cas no 1513777-48-4 (3-Amino-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one)

3-Amino-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one 化学的及び物理的性質

名前と識別子

-

- 3-amino-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one

- 3-Amino-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one

-

- インチ: 1S/C10H20N2O2/c1-14-8-9-4-2-3-7-12(9)10(13)5-6-11/h9H,2-8,11H2,1H3

- InChIKey: YYRULURYHJIINX-UHFFFAOYSA-N

- ほほえんだ: O(C)CC1CCCCN1C(CCN)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 185

- トポロジー分子極性表面積: 55.6

- 疎水性パラメータ計算基準値(XlogP): -0.5

3-Amino-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1907-5251-2.5g |

3-amino-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one |

1513777-48-4 | 95%+ | 2.5g |

$802.0 | 2023-09-07 | |

| Life Chemicals | F1907-5251-0.25g |

3-amino-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one |

1513777-48-4 | 95%+ | 0.25g |

$361.0 | 2023-09-07 | |

| Life Chemicals | F1907-5251-1g |

3-amino-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one |

1513777-48-4 | 95%+ | 1g |

$401.0 | 2023-09-07 | |

| Life Chemicals | F1907-5251-5g |

3-amino-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one |

1513777-48-4 | 95%+ | 5g |

$1203.0 | 2023-09-07 | |

| Life Chemicals | F1907-5251-10g |

3-amino-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one |

1513777-48-4 | 95%+ | 10g |

$1684.0 | 2023-09-07 | |

| Life Chemicals | F1907-5251-0.5g |

3-amino-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one |

1513777-48-4 | 95%+ | 0.5g |

$380.0 | 2023-09-07 | |

| TRC | A224721-1g |

3-amino-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one |

1513777-48-4 | 1g |

$ 570.00 | 2022-06-08 | ||

| TRC | A224721-100mg |

3-amino-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one |

1513777-48-4 | 100mg |

$ 95.00 | 2022-06-08 | ||

| TRC | A224721-500mg |

3-amino-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one |

1513777-48-4 | 500mg |

$ 365.00 | 2022-06-08 |

3-Amino-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one 関連文献

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970

-

Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

3-Amino-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-oneに関する追加情報

Professional Introduction to Compound with CAS No. 1513777-48-4 and Product Name: 3-Amino-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one

The compound with the CAS number 1513777-48-4 and the product name 3-Amino-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of both amino and piperidine moieties in its molecular structure suggests a high degree of versatility, making it a promising candidate for further exploration.

In recent years, the pharmaceutical industry has witnessed a surge in the development of novel compounds that incorporate complex heterocyclic structures. Among these, piperidine derivatives have emerged as particularly valuable scaffolds due to their ability to modulate biological pathways effectively. The specific modification of 3-Amino-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one with a methoxymethyl group at the 2-position of the piperidine ring enhances its pharmacological properties, potentially improving both solubility and bioavailability. These attributes are critical for the design of next-generation therapeutics that must navigate complex biological systems.

One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. Current research indicates that derivatives of piperidine have shown promise in the treatment of neurological disorders, infectious diseases, and even certain types of cancer. The amino group in 3-Amino-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one provides a site for further functionalization, allowing chemists to tailor the compound's properties to specific therapeutic targets. This flexibility is particularly important in drug discovery, where precision is key to achieving desired pharmacological outcomes.

The synthesis of 3-Amino-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one presents an intriguing challenge due to its complex structure. However, advancements in synthetic methodologies have made it increasingly feasible to produce such molecules with high purity and yield. Techniques such as multi-step organic synthesis, coupled with modern catalytic processes, have enabled researchers to construct this compound efficiently. These methodologies not only reduce production costs but also open doors for large-scale manufacturing, which is essential for clinical applications.

Recent studies have highlighted the importance of structural optimization in drug development. By modifying key functional groups within a molecule, researchers can significantly alter its biological activity. In the case of 3-Amino-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one, the methoxymethyl group plays a crucial role in modulating interactions with biological targets. This modification can enhance binding affinity or alter metabolic pathways, leading to improved therapeutic efficacy. Such insights are derived from cutting-edge computational modeling and experimental validation, ensuring that each structural adjustment is scientifically grounded.

The pharmacokinetic profile of 3-Amino-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one is another area of active investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for determining its suitability as a drug candidate. Preliminary data suggest that this compound exhibits favorable pharmacokinetic properties, including reasonable solubility and bioavailability. These characteristics are essential for ensuring that the drug reaches its target site in sufficient concentrations to exert therapeutic effects.

In conclusion, 3-Amino-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one represents a significant advancement in medicinal chemistry. Its unique structural features and promising pharmacological properties make it a valuable asset in the search for novel therapeutics. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in addressing some of the most pressing medical challenges faced today.

1513777-48-4 (3-Amino-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one) 関連製品

- 1495754-93-2(3-amino-2-(2,3-dimethoxyphenyl)propanoic acid)

- 1259-35-4(tris(pentafluorophenyl)phosphine)

- 1565458-74-3(2-benzyl(cyano)aminoethan-1-ol)

- 13555-12-9(Benzene, 2-chloro-1,4,5-trifluoro-3-methoxy-)

- 60628-96-8(Bifonazole)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 77253-23-7(2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid)

- 109313-83-9(1,1'-Bis(1-diphenylphosphino-1-methylethyl)ferrocene)

- 872695-82-4(5-(butylsulfanyl)-7-(4-ethoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-1,3diazino4,5-dpyrimidine-2,4-dione)

- 2411269-00-4(2-chloro-N-[3-(1H-1,2,4-triazol-1-yl)butan-2-yl]acetamide)